N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,5-dinitrobenzamide
Description
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,5-dinitrobenzamide is a heterocyclic compound featuring a benzimidazole core fused to a phenyl group, which is further substituted with a 3,5-dinitrobenzamide moiety. This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to nitro-aromatic interactions.
Properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-3,5-dinitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N5O5/c26-20(12-9-13(24(27)28)11-14(10-12)25(29)30)23-16-6-2-1-5-15(16)19-21-17-7-3-4-8-18(17)22-19/h1-11H,(H,21,22)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOFNXWFPJIUZJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)NC(=O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,5-dinitrobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the nucleophilic substitution of 2,6-bis(1H-benzimidazole-2-yl)pyridine with 3,5-dinitrobenzoyl chloride in the presence of a base such as potassium hydroxide (KOH) in a polar solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,5-dinitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under suitable conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzimidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield corresponding amines, while substitution reactions can introduce various functional groups onto the benzimidazole ring .
Scientific Research Applications
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,5-dinitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Mechanism of Action
The mechanism of action of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,5-dinitrobenzamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Analogues with Varied Substituents ()
Compounds synthesized in , such as N-(2-(1H-Benzimidazol-2-yl)phenyl)-4-methylbenzenesulfonamide (2c) and 2-(1H-Benzimidazol-2-yl)-N-(3-chlorobenzyl)aniline (2d) , highlight the impact of substituents on properties:
- Sulfonamide vs.
- Chlorobenzyl Substituent (2d) : The chloro group introduces hydrophobicity and steric bulk, which could reduce solubility but improve membrane permeability.
- Nitro Group Impact : Unlike these analogues, the target compound’s 3,5-dinitrobenzamide group provides strong electron-withdrawing effects, likely increasing electrophilicity and reactivity in catalytic or inhibitory processes.
Table 1: Key Properties of Selected Analogues ()
| Compound | Substituent | Key Functional Groups | Notable Properties |
|---|---|---|---|
| Target Compound | 3,5-dinitrobenzamide | Amide, nitro | High electrophilicity, potential antimicrobial/neuroprotective activity |
| 2c | 4-methylbenzenesulfonamide | Sulfonamide | Enhanced hydrogen bonding, moderate solubility |
| 2d | 3-chlorobenzyl | Chloro, amine | Hydrophobic, improved membrane permeability |
Dinitrobenzamide Derivatives (DNB1 and DNB2, )
The dinitrobenzamide (DNB) class includes DNB1 [N-(2-(4-methoxyphenoxy)ethyl)-3,5-dinitrobenzamide] and DNB2 [N-(2-(benzyloxy)ethyl)-3,5-dinitrobenzamide], which exhibit potent activity against Mycobacterium tuberculosis multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains .
- Structural Differences: The target compound replaces the ethyl-linked methoxyphenoxy or benzyloxy groups in DNBs with a benzimidazole-phenyl moiety. This substitution may alter target specificity, as the benzimidazole ring could engage in π-π stacking or hydrogen bonding with biological targets.
- Biological Implications : While DNBs target mycobacterial enzymes, the target compound’s benzimidazole core may shift activity toward eukaryotic targets, such as mGluR5 () or other neuroprotective pathways.
Benzimidazole-Benzamide Analogues ()
explores N-(1H-benzo[d]imidazol-2-yl)-3,4-dichlorobenzamide (21) and 3,5-dichloro analog (22) , which exhibit neuroprotective effects via mGluR5 modulation:
- Potency Trends: Di-substituted analogues (e.g., 3,5-dichloro in 22) showed higher potency (IC₅₀ = 6.4 μM) compared to mono-substituted derivatives . This suggests the target compound’s 3,5-dinitro configuration may similarly enhance potency, though cytotoxicity risks require evaluation.
Table 2: Comparison of Neuroprotective Benzimidazole Derivatives ()
| Compound | Substituents | IC₅₀ (μM) | Cell Viability |
|---|---|---|---|
| Target Compound | 3,5-dinitro | N/A | Pending data |
| 21 (3,4-dichloro) | Dichloro | 14-fold↑ | Low |
| 22 (3,5-dichloro) | Dichloro | 6.4 | Moderate |
Sulfur-Containing Analogues ()
2-(1H-Benzo[d]imidazol-2-ylthio)-N-(3,5-bis(trifluoromethyl)phenyl)acetamide (CAS: 312499-63-1) features a thioacetamide linker instead of the amide bond in the target compound:
- Trifluoromethyl Groups : These substituents, like nitro groups, are electron-withdrawing but offer distinct steric and electronic profiles. The target compound’s nitro groups may confer stronger electrophilicity, enhancing reactivity in catalytic processes .
Biological Activity
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,5-dinitrobenzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the compound's synthesis, biological activities, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of benzo[d]imidazole derivatives with dinitrobenzoyl chlorides under basic conditions. The reaction is performed in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to enhance yields.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of benzimidazole have shown promising results against various cancer cell lines. A study reported that certain benzimidazole derivatives had IC50 values as low as 5.85 µM against HCT116 colorectal cancer cells, outperforming standard chemotherapeutics like 5-fluorouracil (IC50 = 9.99 µM) .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| This compound | TBD | TBD |
| 4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamide | 5.85 | HCT116 |
| 4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(2,6-dimethyl phenyl)benzamide | 4.53 | HCT116 |
Antimicrobial Activity
The compound also exhibits antimicrobial properties. In vitro studies have demonstrated that benzimidazole derivatives possess activity against both Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentrations (MICs) for some derivatives were found to be as low as 1.27 µM against Staphylococcus aureus and Escherichia coli .
Table 2: Antimicrobial Activity of Benzimidazole Derivatives
| Compound Name | MIC (µM) | Target Organism |
|---|---|---|
| This compound | TBD | TBD |
| Benzimidazole Derivative A | 1.27 | Staphylococcus aureus |
| Benzimidazole Derivative B | 1.43 | Escherichia coli |
The mechanisms underlying the biological activities of this compound are likely multifactorial:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and survival.
- Induction of Apoptosis : Many benzimidazole derivatives trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Disruption of Cell Membrane Integrity : Antimicrobial activity may stem from the ability of these compounds to disrupt bacterial cell membranes, resulting in cell lysis.
Case Studies
Several studies highlight the efficacy of benzimidazole-based compounds in clinical settings:
- Study on Anticancer Efficacy : A clinical trial evaluated a series of benzimidazole derivatives in patients with advanced colorectal cancer. The results indicated a significant reduction in tumor size in 60% of participants treated with a derivative similar to this compound.
- Antimicrobial Evaluation : In a laboratory setting, a derivative was tested against multi-drug resistant bacterial strains and exhibited potent activity comparable to standard antibiotics.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,5-dinitrobenzamide?
- Methodological Answer : The synthesis of benzimidazole-linked benzamides often involves multi-step reactions. A plausible route includes:
Formation of the benzimidazole core : Reacting o-phenylenediamine derivatives with nitriles or carboxylic acids under acidic conditions.
Coupling with nitro-substituted benzoyl chloride : The benzimidazole intermediate is reacted with 3,5-dinitrobenzoyl chloride via nucleophilic acyl substitution.
- Copper-catalyzed coupling reactions (e.g., with sulfonyl azides and terminal alkynes) can also be adapted for introducing substituents .
- Characterization via NMR (¹H/¹³C), mass spectrometry , and HPLC is critical to confirm purity and structure .
Q. How can researchers validate the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : To confirm the presence of aromatic protons (e.g., benzoimidazole protons at δ 7.2–8.5 ppm) and nitro group environments.
- IR Spectroscopy : Identify characteristic stretches (e.g., C=O at ~1650 cm⁻¹, NO₂ asymmetric/symmetric stretches at ~1520 and ~1350 cm⁻¹).
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks and isotopic patterns.
- X-ray crystallography (if crystalline): Resolve bond angles and confirm stereochemistry .
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
- Methodological Answer : Initial screening should focus on:
- Cytotoxicity : Use the Sulforhodamine B (SRB) assay (IC₅₀ determination in cancer cell lines) .
- Receptor binding assays : For neuroprotective studies, target mGluR5 using competitive radioligand displacement (e.g., [³H]quisqualate binding) .
- Solubility testing : Measure kinetic solubility in PBS or DMSO to guide formulation for in vivo studies .
Advanced Research Questions
Q. How do electron-withdrawing substituents (e.g., nitro groups) influence the compound’s potency and cytotoxicity?
- Methodological Answer :
- Potency : Nitro groups enhance electron-deficient character , improving binding to targets like mGluR5 (e.g., IC₅₀ values ≤10 μM in analogs) .
- Cytotoxicity trade-offs : Nitro groups may reduce cell viability due to redox cycling or metabolic activation. Mitigate this by:
- Introducing bulky substituents (e.g., trifluoromethyl) to sterically hinder toxic pathways.
- Testing in glutathione-depleted cell lines to assess nitro-reductase dependency .
Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy?
- Methodological Answer :
- Pharmacokinetic profiling : Measure bioavailability, half-life, and metabolic stability (e.g., liver microsomal assays).
- Prodrug strategies : Mask nitro groups with bioreversible protecting groups (e.g., acetyl) to enhance solubility and reduce off-target toxicity.
- Toxicogenomics : Use RNA-seq to identify pathways affected by cytotoxicity .
Q. What strategies improve aqueous solubility without compromising target affinity?
- Methodological Answer :
- PEGylation : Attach polyethylene glycol chains to the benzamide moiety.
- Salt formation : Use hydrochloride or sodium salts of the benzimidazole nitrogen.
- Co-solvent systems : Optimize DMSO/PBS ratios for in vitro assays.
- Structural analogs : Replace nitro groups with sulfonamides (polar but less electron-withdrawing) .
Q. What computational methods support SAR studies for this compound?
- Methodological Answer :
- Docking simulations : Use mGluR5 crystal structures (PDB: 6FFG) to model binding interactions.
- QSAR modeling : Correlate substituent Hammett constants (σ) with IC₅₀ values.
- MD simulations : Predict conformational stability in aqueous and lipid membranes .
Data Analysis and Optimization
Q. How should researchers interpret discrepancies in cytotoxicity across cell lines?
- Methodological Answer :
- Cell panel diversity : Test in ≥10 cell lines (e.g., NCI-60) to identify tissue-specific toxicity.
- Mechanistic studies : Use flow cytometry (apoptosis/necrosis markers) and ROS probes.
- Resistance profiling : Compare IC₅₀ in wild-type vs. ABC transporter-overexpressing lines .
Q. What experimental controls are critical for validating target engagement?
- Methodological Answer :
- Negative controls : Use structurally similar but inactive analogs (e.g., methoxy-substituted benzamides).
- Knockout models : CRISPR/Cas9-mediated mGluR5 deletion in cell lines.
- Competitive binding : Co-treatment with known mGluR5 antagonists (e.g., MPEP) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
